molecular formula C6H2Cl3NO4S B1323167 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride CAS No. 276702-53-5

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1323167
CAS No.: 276702-53-5
M. Wt: 290.5 g/mol
InChI Key: KMRQWMSLMFLCKC-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H2Cl3NO4S. It is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by the presence of two chlorine atoms, a nitro group, and a sulfonyl chloride group attached to a benzene ring.

Scientific Research Applications

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for research purposes.

    Medicine: It is used in the development of drugs and diagnostic agents.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Safety and Hazards

The compound is classified as dangerous, with safety pictograms indicating it can cause skin burns and eye damage .

Biochemical Analysis

Biochemical Properties

2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with amino acid residues, leading to the formation of sulfonamide bonds. This compound is often used to study enzyme mechanisms and protein functions by modifying specific residues and observing the resulting changes in activity. For instance, it can react with lysine residues in proteins, leading to the inhibition or alteration of enzyme activity .

Cellular Effects

The effects of this compound on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins involved in signaling pathways, this compound can alter the transmission of signals within the cell, affecting processes such as cell growth, differentiation, and apoptosis. Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the expression of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms stable sulfonamide bonds with amino acid residues, particularly lysine, serine, and threonine. This modification can lead to enzyme inhibition or activation, depending on the specific enzyme and the site of modification. The compound can also induce conformational changes in proteins, affecting their stability and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in enzyme activity and gene expression. In vitro and in vivo studies have shown that prolonged exposure can result in significant changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes, leading to subtle changes in cellular function. At high doses, it can cause toxic effects, including cell death and tissue damage. Studies have shown that there is a threshold dose beyond which the compound’s effects become significantly more pronounced and potentially harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in the levels of metabolites. The compound’s interactions with enzymes such as kinases and phosphatases can alter the phosphorylation status of proteins, impacting cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, depending on its interactions with intracellular proteins. The compound’s distribution within the cell can influence its activity and the extent of its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its effects. The localization of the compound can influence its activity and the specific biochemical processes it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride typically involves the chlorination of 3-nitrobenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms at the 2 and 6 positions on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound is often achieved through a multi-step process that includes nitration, sulfonation, and chlorination reactions. The process is optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.

    Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed:

    Substitution: Products include sulfonamides and sulfonate esters.

    Reduction: The major product is 2,6-dichloro-3-aminobenzene-1-sulfonyl chloride.

    Oxidation: The major product is 2,6-dichloro-3-nitrobenzenesulfonic acid.

Comparison with Similar Compounds

    2-Nitrobenzenesulfonyl chloride: Similar in structure but lacks the chlorine substituents.

    2,4-Dichloro-1-nitrobenzene: Similar in having chlorine and nitro groups but lacks the sulfonyl chloride group.

Uniqueness: 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both chlorine and nitro groups along with the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2,6-dichloro-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl3NO4S/c7-3-1-2-4(10(11)12)5(8)6(3)15(9,13)14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRQWMSLMFLCKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00634248
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276702-53-5
Record name 2,6-Dichloro-3-nitrobenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00634248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium hydroxide (12.07 g, 0.215 mol) was added to a solution of 2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate (44.35 g, 0.144 mol) in MeOH (850 mL) and the reaction was allowed to stir at room temperature for 14 hr. The reaction mixture was concentrated and the resulting solid was dried in vacu overnight. To this was added PCl5 (30.00 g, 0.144 mol) followed by POCl3 (475 mL) and the mixture was refluxed overnight. The reaction was then cooled to room temperature and concentrated. The resulting mixture was taken up in EtOAc and chilled in an ice bath. Ice chunks were slowly added to the reaction mixture to quench any leftover PCl5. When bubbling ceased, water was added and the reaction mix was extracted with EtOAc. The organic layer was dried (MgSO4) and concentrated to yield 2,6-Dichloro-3-nitrobenzenesulfonyl chloride (40.42 g, 97%). 1H NMR (DMSO-d6); 7.88 (d, 1H), 7.75 (d, 1H).
Quantity
12.07 g
Type
reactant
Reaction Step One
Name
2,6-dichloro-3-nitrobenzenesulfonic acid dihydrate
Quantity
44.35 g
Type
reactant
Reaction Step One
Name
Quantity
850 mL
Type
solvent
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
475 mL
Type
reactant
Reaction Step Three

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